![molecular formula C11H14N4O5 B053920 3-Deazaguanosin CAS No. 56039-11-3](/img/structure/B53920.png)
3-Deazaguanosin
Übersicht
Beschreibung
3-Deazaguanosine is a nucleoside analog that has garnered attention for its unique chemical structure and potential in various scientific studies. Its modification from guanosine involves the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon, affecting its electronic and structural properties.
Synthesis Analysis
The synthesis of 3-Deazaguanosine has been accomplished through various methods. Minakawa and Matsuda (1993) described a convenient synthesis involving the ring closure of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide, yielding 3-Deazaguanosine with significant yields. Another approach by Tanaka et al. (1985) utilized lithiation of a C-2 protected imidazole nucleoside from uridine, showcasing the versatility in synthesizing this compound from naturally occurring nucleosides (Minakawa & Matsuda, 1993); (Tanaka, Hirayama, Matsuda, Miyasaka, & Ueda, 1985).
Molecular Structure Analysis
The molecular structure of 3-Deazaguanosine is characterized by the absence of a nitrogen atom at the 3-position on the purine ring. This minor modification significantly impacts its hydrogen bonding and electronic properties, influencing its interaction with enzymes and other molecules within biological systems.
Chemical Reactions and Properties
3-Deazaguanosine participates in various chemical reactions similar to other nucleosides, including phosphorylation and incorporation into nucleic acids. Its unique structure allows for interesting modifications and applications in the field of nucleic acid research. Mairhofer et al. (2019) developed methods for incorporating 3-Deazaguanosine into RNA, highlighting its utility in studying ribozyme catalysis (Mairhofer, Flemmich, Kreutz, & Micura, 2019).
Physical Properties Analysis
The physical properties of 3-Deazaguanosine, such as solubility and melting point, are crucial for its handling and application in research. While specific values vary depending on the conditions and modifications, these properties are essential for its practical use in laboratory settings.
Chemical Properties Analysis
The chemical properties of 3-Deazaguanosine, including its reactivity and stability, are influenced by its altered purine ring. Studies have explored its metabolism within cells, showing that it can be metabolized to its triphosphate derivative, similar to natural nucleosides. This ability to participate in cellular processes makes it a valuable tool for research (Saunders, Tan, Spindler, Robins, & Plunkett, 1986).
Wissenschaftliche Forschungsanwendungen
Auswirkungen auf die Eigenschaften von RNA
3-Deazaguanosin (c3G) wurde als signifikant wirksam bei der Beeinflussung der Eigenschaften von RNA gefunden. Es kann die thermodynamische Stabilität der Basenpaarung in erheblichem Umfang verringern. Die Effekte sind für 3-Deazapurin-Nukleoside viel ausgeprägter im Vergleich zu ihren konstitutionellen Isomeren der 7-Deazapurin-Nukleoside . Diese Studie liefert eine Begründung für die reduzierte Paarungsstärke .
Studien zur atomaren Mutagenese
this compound ist entscheidend für Studien zur atomaren Mutagenese funktioneller RNAs. Es war entscheidend für unser gegenwärtiges mechanistisches Verständnis der ribosomalen Peptidbindungsbildung und des Phosphodiesterspaltungen in kürzlich entdeckten kleinen Ribozymen .
Basenpaarung in RNA
Der Ersatz eines einzelnen Stickstoffatoms durch ein Kohlenstoffatom kann entscheidend sein, da die Säure-Base-Eigenschaften der Nukleobase drastisch verändert werden und die Eigenschaften als Wasserstoffakzeptor/Donor an der spezifischen Position gelöscht werden. Dies kann für die Basenpaarung in RNA entscheidend sein .
RNA-Erkennung
this compound kann auch die RNA-Erkennung anderer Nukleinsäuren (z. B. DNA, 2′-OCH3 RNA), Proteine, kleine Moleküle und Ionen .
RNA-katalysierte Reaktionen
this compound kann in Bezug auf RNA-katalysierte Reaktionen entscheidend sein .
6. Entwicklung von Antibakteriellen, Antiviralen und Antitumormitteln Die Synthese und Eigenschaften von this compound- und 3-Deaza-2′-Desoxyguanosinderivaten wurden bei der Entwicklung von Antibakteriellen, Antiviralen und Antitumormitteln umfassend untersucht .
7. Untersuchung des Reaktionsmechanismus der O6-Alkylguanin-DNA-Alkyltransferase this compound wurde bei der Untersuchung des Reaktionsmechanismus der O6-Alkylguanin-DNA-Alkyltransferase verwendet .
8. Basendiskriminierung in RNA-RNA- oder RNA-DNA-Duplexen this compound kann die basendiskriminierende Fähigkeit gegenüber den gegenüberliegenden Nukleobasen von RNA–RNA- oder RNA–DNA-Duplexen nach seiner Einarbeitung in RNA beeinflussen .
Wirkmechanismus
Target of Action
3-Deazaguanosine (c3G) is a purine analogue that primarily targets RNA and DNA . It plays a crucial role in atomic mutagenesis studies of functional RNAs . It has been key to our current understanding of ribosomal peptide bond formation and phosphodiester cleavage in small ribozymes .
Mode of Action
3-Deazaguanosine interacts with its targets by inhibiting DNA synthesis and incorporating into DNA . The amount of DNA single-strand breaks correlates with both 3-deazaguanosine exposure and the amount of 3-deazaguanosine incorporated into the DNA .
Biochemical Pathways
The biochemical pathways affected by 3-deazaguanosine involve the inhibition of cell growth . This inhibition has been attributed to the effects of 3-deazaguanosine on enzymes critical to normal purine metabolism . It has been reported to inhibit IMP dehydrogenase at millimolar concentrations .
Pharmacokinetics
The pharmacokinetics of 3-deazaguanosine have been studied in patients at doses of 200-800 mg/m² . It is cleared rapidly from plasma, with a mean plasma clearance of 61.64±9.97 l/h and a mean terminal-phase elimination half-life of 1.6±0.6 h . The steady-state volume of distribution (98.8±29.1 l) and distribution coefficient (1.24±0.39 l/kg) indicate extensive tissue distribution for the drug .
Result of Action
The cytotoxic action of 3-deazaguanosine is closely associated with its inhibition of DNA synthesis and incorporation into DNA . It also inhibits the ability of cells to synthesize full-length DNA after pulse labeling of DNA . This effect is temporally related to the inhibition by 3-deazaguanosine of total DNA synthesis .
Action Environment
The action of 3-deazaguanosine can be influenced by environmental factors such as the presence of other nucleic acids, proteins, small molecules, and ions . For instance, the replacement of a single nitrogen atom by a carbon atom in 3-deazaguanosine can dramatically change the acid-base properties of the nucleobase and erase hydrogen acceptor/donor properties at the specific position . This can be determining for RNA base pairing, for RNA recognition of other nucleic acids (e.g., DNA, 2’-OCH₃ RNA), proteins, small molecules, and ions, and can also be crucial with respect to RNA-catalyzed reactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXPEDPBLSOWRJ-MGUDNFKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971414 | |
Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56039-11-3 | |
Record name | 3-Deazaguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-deazaguanosine (3-DGR) exert its effects in cells?
A: 3-DGR is a purine analog that primarily acts by being metabolized to its active triphosphate form, 3-deazaguanosine triphosphate (3-DGTP) [, ]. This metabolite can then interfere with various cellular processes, particularly those involving guanine nucleotides. One key mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) [], an enzyme crucial for guanine nucleotide biosynthesis.
Q2: What are the downstream consequences of 3-DGTP accumulation?
A: 3-DGTP accumulation, driven by phosphorylation rather than hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity, leads to reduced intracellular guanosine nucleotide pools [, ]. This depletion can impact DNA and RNA synthesis, ultimately inhibiting cell proliferation and potentially triggering differentiation in specific cell types like HL-60 promyelocytic leukemia cells [, ].
Q3: Can 3-DGR be phosphorylated in cells lacking HGPRT?
A: Yes, interestingly, 3-DGR retains its ability to be phosphorylated even in cell lines deficient in HGPRT, the enzyme typically responsible for activating guanine analogs [, , ]. Studies using Chinese hamster ovary (CHO) cells deficient in HGPRT have shown that 3-DGR can still be metabolized to 3-DGTP [, , ].
Q4: Which enzymes are involved in 3-DGR phosphorylation in HGPRT-deficient cells?
A: Research suggests that in HGPRT-deficient CHO cells, 3-DGR phosphorylation might be carried out by nicotinamide ribonucleoside kinase, an enzyme typically involved in nicotinamide riboside metabolism [, ]. Additionally, other enzymes like adenosine kinase and 5'-nucleotidase have been implicated in tiazofurin phosphorylation in CHO cells, and their potential role in 3-DGR metabolism warrants further investigation [].
Q5: What is the molecular formula and molecular weight of 3-deazaguanosine?
A5: The molecular formula of 3-deazaguanosine is C10H13N5O5, and its molecular weight is 283.24 g/mol.
Q6: How is 3-DGR metabolized in cells?
A: 3-DGR is primarily metabolized by phosphorylation to form its active metabolite, 3-DGTP [, ]. While HGPRT is not essential for its phosphorylation, other enzymes like nicotinamide ribonucleoside kinase are likely involved [, ].
Q7: Does 3-DGR show activity against parasites?
A: Yes, 3-DGR has shown promising antiparasitic activity. In vitro studies demonstrated its efficacy against Leishmania tropica within human macrophages []. Additionally, it exhibited significant activity against Leishmania donovani in animal models, achieving a 76% suppression of the parasite [].
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